molecular formula C11H14BClO3 B8207417 3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol

3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol

Cat. No.: B8207417
M. Wt: 240.49 g/mol
InChI Key: VAELVMXFYRMCRD-UHFFFAOYSA-N
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Description

3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is an organic compound that features a phenol group substituted with a chloro group and a dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves the reaction of 3-chlorophenol with 2,2-dimethyl-1,3-propanediol in the presence of a boron source. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. Commonly used boron sources include boron trichloride or boron tribromide. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, which is crucial for the efficient synthesis of such specialized compounds .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. The dioxaborinane ring can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is unique due to the presence of the dioxaborinane ring, which imparts distinct chemical and biological properties. This ring structure allows for specific interactions with biological molecules and can enhance the compound’s reactivity and stability compared to similar compounds .

Properties

IUPAC Name

3-chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BClO3/c1-11(2)6-15-12(16-7-11)10-8(13)4-3-5-9(10)14/h3-5,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAELVMXFYRMCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.49 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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